molecular formula C16H16BrNO3 B12181060 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B12181060
M. Wt: 350.21 g/mol
InChI Key: SGXCXCVKABIWAS-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.215 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is utilized in several scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyphenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
  • 2-bromo-3-(4-methoxyphenyl)propanoic acid
  • 2-bromo-N-methylbenzamide

Uniqueness

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H16BrNO3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

SGXCXCVKABIWAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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